molecular formula C18H21NO3S3 B8619647 3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate CAS No. 5231-22-1

3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate

Cat. No. B8619647
CAS RN: 5231-22-1
M. Wt: 395.6 g/mol
InChI Key: KGWPDEXNWSCONX-UHFFFAOYSA-M
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Patent
US05102781

Procedure details

2-(Ethylthio)benzothiazole (1062 g, 0.056 mol) and ethyl p-toluensulfonate (11.15 g, 0.056 mol) were heated at 140°-167° C. for 2 hours. The mixture cooled and was dissolved in acetone. The acetone solution was poured into 400 ml anhydrous ether to yield 18.19 g (83%) of gummy solid.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2].[C:13]1([CH3:25])[CH:18]=[CH:17][C:16]([S:19]([O:22]CC)(=[O:21])=[O:20])=[CH:15][CH:14]=1.[CH3:26][CH2:27]OCC>CC(C)=O>[S:19]([C:16]1[CH:17]=[CH:18][C:13]([CH3:25])=[CH:14][CH:15]=1)([O-:22])(=[O:21])=[O:20].[CH2:1]([S:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N+:8]=1[CH2:26][CH3:27])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
1062 g
Type
reactant
Smiles
C(C)SC=1SC2=C(N1)C=CC=C2
Name
Quantity
11.15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture cooled

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C(C)SC=1SC2=C([N+]1CC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 18.19 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.